Ortho vs. Meta Isomer Coordination Chemistry: Seven-Membered Chelate Ring Formation Exclusive to 1,2-BDSA
1,2-Benzenedisulfonic acid forms a seven-membered chelate ring with lanthanide ions via coordination through one oxygen from each sulfonate group, yielding eight-coordinate Ln(III) complexes with Ln-O bond distances characteristic of bidentate ortho-disulfonate binding. This chelation mode is geometrically impossible for 1,3-benzenedisulfonic acid, where the meta-positioned sulfonate groups cannot simultaneously coordinate to the same metal center. For Ln = Eu–Lu and Y, isomorphous structures of type [LnL(H₂O)₆]₂[L]·4H₂O were obtained [1].
| Evidence Dimension | Chelate ring size and coordination mode |
|---|---|
| Target Compound Data | Seven-membered chelate ring; bidentate coordination via one oxygen from each ortho-sulfonate group; eight-coordinate Ln complexes |
| Comparator Or Baseline | 1,3-Benzenedisulfonic acid (CAS 98-48-6): Cannot form intramolecular chelate; acts as monodentate or bridging ligand only |
| Quantified Difference | Qualitative structural distinction—ortho enables chelation; meta precludes it |
| Conditions | Aqueous synthesis from Ln₂O₃ + 1,2-benzenedisulfonic acid; single crystal X-ray diffraction at room temperature |
Why This Matters
This determines whether a user can achieve metal-organic frameworks with specific chelation topology, directly impacting procurement decisions for coordination polymer research.
- [1] Deacon, G. B., Harika, R., Junk, P. C., Skelton, B. W., White, A. H. Structural versatility in hydrated rare earth(iii) 1,2-benzenedisulfonates. New Journal of Chemistry, 2007, 31, 634-645. View Source
